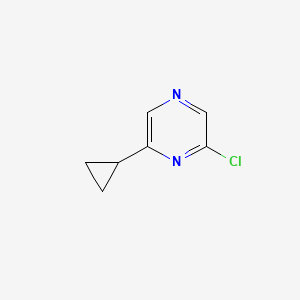

2-Chloro-6-cyclopropylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-cyclopropylpyrazine is a chemical compound with the molecular formula C7H7ClN2 . It has an average mass of 154.597 Da and a monoisotopic mass of 154.029770 Da .

Synthesis Analysis

The synthesis of 2-Chloro-6-cyclopropylpyrazine involves the use of caesium carbonate in N,N-dimethyl-formamide at temperatures ranging from 20 to 150°C . The reaction occurs in an inert atmosphere within a sealed vial and is facilitated by microwave irradiation . The yield of the reaction is 66.3% .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-cyclopropylpyrazine consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

2-Chloro-6-cyclopropylpyrazine has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.38 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.86 .Applications De Recherche Scientifique

Anticancer Applications

Diazines are reported to exhibit anticancer properties . They can be used in the modulation of myeloid leukemia. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antibacterial and Antimicrobial Applications

Diazines have shown antibacterial and antimicrobial properties . They can potentially be used in the development of new antibiotics or antimicrobial agents.

Anti-inflammatory and Analgesic Applications

Diazines have been reported to exhibit anti-inflammatory and analgesic activities . They could be used in the development of new drugs for pain management and inflammation treatment.

Antihypertensive Applications

Diazines have shown antihypertensive properties . They could be used in the development of new drugs for the treatment of high blood pressure.

Anticonvulsant Applications

Diazines have been reported to exhibit anticonvulsant properties . They could potentially be used in the development of new drugs for the treatment of epilepsy and other seizure disorders.

Antidiabetic Applications

Diazines have shown antidiabetic properties . They could be used in the development of new drugs for the treatment of diabetes.

Safety and Hazards

Mécanisme D'action

Target of Action

A similar compound, 2-amino-6-chloropyrazine, has been shown to target cyclin-dependent kinase 2 in humans

Biochemical Pathways

It’s worth noting that related compounds may influence various biochemical pathways, including those involved in cell cycle regulation

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of similar compounds . For instance, the application of certain nitrification inhibitors, including 2-chloro-6-trichloromethyl pyridine, has been studied for their benefits and risks in different environmental conditions .

Propriétés

IUPAC Name |

2-chloro-6-cyclopropylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKSCRVEBJUBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734831 |

Source

|

| Record name | 2-Chloro-6-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1209457-99-7 |

Source

|

| Record name | 2-Chloro-6-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)

![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)

![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)